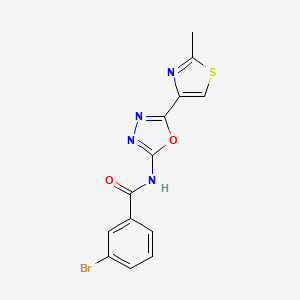

3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

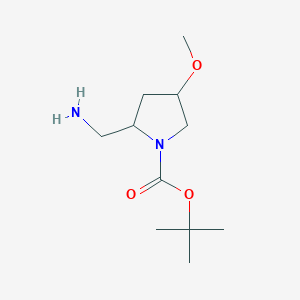

The compound "3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide" is a derivative of benzamide with potential biological activities. Benzamide derivatives are known to exhibit a range of biological properties, including antimicrobial and anticancer activities. The presence of a 1,3,4-oxadiazol ring and a thiazole moiety in the compound suggests that it may have interesting chemical and pharmacological characteristics worth exploring.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of various aromatic acids with hydrazides or thioureas under specific conditions. For instance, a series of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reacting (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with aromatic acids in POCl3 under reflux conditions . Similarly, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, MS, and elemental analysis. In some cases, the structure is further elucidated by single-crystal X-ray diffraction, which provides detailed information about the molecular conformation and crystal packing . The presence of substituents like the 1,3,4-oxadiazol ring and the thiazole group can influence the molecular geometry and electronic structure, which can be studied using computational methods such as DFT .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the thiazole and oxadiazole rings can lead to the formation of supramolecular gelators, as seen in some N-(thiazol-2-yl)benzamide derivatives . The interactions between these functional groups and other molecules can result in the formation of gels, which is significant for applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their solubility, melting points, and stability, can be influenced by their molecular structure. For example, the introduction of a methyl group on the thiazole ring can affect the gelation behavior of the compound . The thermal stability of these compounds can be assessed using thermogravimetric analysis, and their electronic properties can be predicted using computational chemistry methods . The biological activities, such as antimicrobial and anticancer properties, are often evaluated using in vitro assays .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on compounds with structures similar to 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide focuses on synthesizing novel heterocyclic compounds that exhibit a range of biological and chemical properties. For instance, the synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides demonstrates efficient heterocyclization, indicating a potential for creating compounds with specific desired activities (Saeed & Rafique, 2013).

Gelation Behavior and Material Science

N-(thiazol-2-yl)benzamide derivatives, including those with methyl functionality, have been investigated for their gelation behavior, highlighting the role of methyl groups and non-covalent interactions in gel formation. This research is crucial for developing new materials with specific properties, such as stability and minimum gelator concentration (Yadav & Ballabh, 2020).

Anticancer and Biological Activities

The synthesis and evaluation of thiadiazolobenzamide derivatives and their complexes with metals like Ni and Pd have been studied, providing insights into the design of compounds with potential anticancer or biological activities (Adhami et al., 2012). Additionally, microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising in vitro anticancer activity against various cancer cell lines, showcasing the potential of similar compounds in medicinal chemistry (Tiwari et al., 2017).

Fluorescence and Polymer Applications

Compounds containing the 1,3,4-oxadiazole unit, such as those explored in the synthesis of aromatic polyamides with pendent acetoxybenzamide groups, exhibit good thermal stability and fluorescence. These materials have applications in creating thin films and other materials with specific optical properties (Sava et al., 2003).

Propriétés

IUPAC Name |

3-bromo-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O2S/c1-7-15-10(6-21-7)12-17-18-13(20-12)16-11(19)8-3-2-4-9(14)5-8/h2-6H,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKADZNPSRLTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)

![1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3016868.png)

![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)

![N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3016879.png)

![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3016880.png)

![Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B3016881.png)